ML-9

Descripción general

Descripción

ML-9 es un inhibidor selectivo y eficaz de la quinasa Akt, la quinasa de cadena ligera de miosina y la molécula 1 de interacción estromal. Es conocido por su capacidad de inducir la autofagia al estimular la formación de autofagosomas e inhibir su degradación .

Aplicaciones Científicas De Investigación

ML-9 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como una herramienta para estudiar la inhibición de quinasas y la autofagia.

Biología: Empleada en la investigación sobre las vías de señalización celular y los mecanismos de autofagia.

Medicina: Investigado por su potencial en la terapia del cáncer, particularmente en la mejora de la eficacia de otros fármacos anticancerígenos como el docetaxel.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y herramientas de investigación

Mecanismo De Acción

ML-9 ejerce sus efectos al inhibir la quinasa Akt, la quinasa de cadena ligera de miosina y la molécula 1 de interacción estromal. Esta inhibición conduce a la estimulación de la formación de autofagosomas y la inhibición de su degradación. Los objetivos moleculares y las vías implicadas incluyen la vía Akt/diana de rapamicina en mamíferos y la vía de autofagia .

Análisis Bioquímico

Biochemical Properties

ML-9 hydrochloride is a selective inhibitor of myosin light chain kinase (MLCK), with Ki values of 4, 32, and 54 μM for MLCK, PKA, and PKC respectively . It also inhibits STIM1-plasma membrane interactions, preventing store-operated Ca2+ entry (SOCE) . These interactions highlight the role of this compound in biochemical reactions.

Cellular Effects

It is known that this compound hydrochloride can influence cell function by inhibiting MLCK, which plays a crucial role in muscle contraction and cell motility .

Molecular Mechanism

This compound acts by delaying MLCK phosphorylation through binding at or near the ATP binding site . This inhibits insulin-stimulated 2-deoxyglucose transport, PP-1 activation in adipocytes, PKA, Akt1 (PKB), and Rsk (S6 kinase) .

Transport and Distribution

This compound hydrochloride is considered to be non-hazardous for transport

Subcellular Localization

Machine learning models have been developed to predict RNA localizations , which may provide insights into the subcellular localization of this compound.

Métodos De Preparación

La síntesis de ML-9 implica varios pasos, incluida la reacción de materiales de partida específicos en condiciones controladas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y, por lo general, no se divulgan en la literatura pública. Los métodos de producción industrial también siguen rutas sintéticas similares, pero están optimizados para la producción a gran escala .

Análisis De Reacciones Químicas

ML-9 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: También puede experimentar reacciones de reducción, aunque estas son menos comunes.

Sustitución: this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Comparación Con Compuestos Similares

ML-9 es único en su doble inhibición de la quinasa Akt y la quinasa de cadena ligera de miosina, lo que lo convierte en una herramienta valiosa en la investigación. Los compuestos similares incluyen:

ML-7: Otro inhibidor de la quinasa de cadena ligera de miosina, pero con diferente especificidad y potencia.

Blebbistatina: Un inhibidor selectivo de la miosina II no muscular.

Fenamacril: Un inhibidor específico de la miosina I de Fusarium

Propiedades

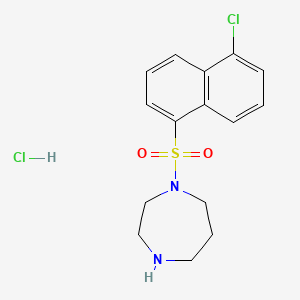

IUPAC Name |

1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRYCIVTNLZOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147228 | |

| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105637-50-1 | |

| Record name | ML 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 105637-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.